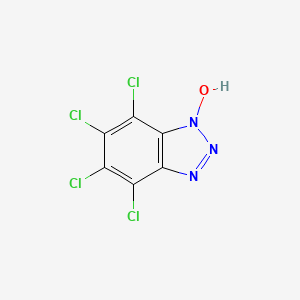

4,5,6,7-Tetrachloro-1-hydroxybenzotriazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4,5,6,7-tetrachloro-1-hydroxybenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4N3O/c7-1-2(8)4(10)6-5(3(1)9)11-12-13(6)14/h14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSOKVXQTSKIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N(N=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of N Hydroxybenzotriazoles Within Modern Synthetic Methodologies

N-Hydroxybenzotriazoles are a class of organic compounds widely employed as "additives" or "coupling reagents" in amide bond formation, a process often mediated by carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium salts. wikipedia.orgnih.gov The primary role of these additives is twofold: to accelerate the coupling reaction and to suppress the undesirable side reaction of racemization, particularly when coupling chiral amino acids. wikipedia.orgdatapdf.com

The mechanism involves the reaction of the N-hydroxybenzotriazole with the activated carboxylic acid intermediate (e.g., the O-acylisourea formed from a carbodiimide). This reaction forms a highly reactive active ester. This ester is more susceptible to nucleophilic attack by an amine than the initial activated species, leading to the formation of the desired amide bond. nih.gov Crucially, the formation of this active ester intermediate minimizes the concentration of the O-acylisourea, which is prone to rearranging into a 5(4H)-oxazolone. It is the formation and subsequent deprotonation of this oxazolone (B7731731) that leads to the loss of stereochemical integrity, or racemization, at the α-carbon of the amino acid. nih.govnih.gov By providing a more rapid pathway to the amide product, N-hydroxybenzotriazoles effectively preserve the chirality of the starting materials.

The effectiveness of a given N-hydroxybenzotriazole derivative is closely linked to its acidity (pKa). The introduction of electron-withdrawing groups onto the benzene (B151609) ring increases the acidity of the N-hydroxyl proton. This heightened acidity translates to a better leaving group, which can accelerate the rate of the coupling reaction. jcsp.org.pk

Historical Perspectives on the Development and Utility of 4,5,6,7 Tetrachloro 1 Hydroxybenzotriazole in Chemical Transformations

The parent compound, 1-hydroxybenzotriazole (B26582) (HOBt), was introduced in the 1970s and quickly became the gold standard for suppressing racemization in peptide synthesis. bachem.com Its widespread adoption marked a significant advancement in the efficiency and reliability of peptide assembly. However, the drive for even faster and more efficient couplings, especially for sterically hindered or electronically deactivated substrates, led researchers to explore derivatives of HOBt with enhanced reactivity.

This exploration led to the development of derivatives featuring electron-withdrawing substituents on the benzotriazole (B28993) ring. The rationale was that such groups would increase the acidity of the N-OH proton, making the corresponding anion a better leaving group and thus accelerating the aminolysis of the active ester intermediate. This led to the introduction of reagents like 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt). jcsp.org.pk

The development of 4,5,6,7-Tetrachloro-1-hydroxybenzotriazole represents a logical extension of this principle. The synthesis of such polychlorinated benzotriazoles can be envisioned through processes involving multiply chlorinated nitrobenzenes. A patented method, for instance, describes the reaction of chlorinated nitrobenzenes with hydrazine (B178648) hydrate (B1144303) to form the sodium salt of a chlorine-substituted 1-hydroxy-benzotriazole. google.com While the specific historical development and first reported use of the 4,5,6,7-tetrachloro derivative are not extensively documented in prominent literature, its conception is rooted in the established structure-activity relationships of this class of reagents, aiming to maximize acidity and reactivity through extensive halogenation.

Current Research Landscape and Significance of 4,5,6,7 Tetrachloro 1 Hydroxybenzotriazole in Contemporary Organic Synthesis

Established Synthetic Routes to this compound

The primary established route for the synthesis of 1-hydroxybenzotriazoles involves the reaction of an ortho-substituted nitroaromatic compound with hydrazine (B178648). In the case of this compound, the logical precursor is a correspondingly substituted o-chloronitrobenzene derivative. The most direct precursor is 2,3,4,5-tetrachloronitrobenzene (B166551).

The general reaction scheme proceeds through the displacement of the ortho-chloro group by hydrazine, followed by an intramolecular cyclization to form the triazole ring. A patent describing the preparation of various 1-hydroxy-benzotriazoles from polychlorinated nitrobenzenes outlines a similar methodology, which can be adapted for this specific compound. google.com

A typical procedure involves heating the chlorinated nitrobenzene (B124822) precursor with an excess of hydrazine hydrate (B1144303). google.com The reaction is often carried out in a suitable solvent, such as toluene, and may require elevated temperatures to proceed to completion. google.com An alkaline solution is subsequently used to neutralize the reaction mixture, followed by acidification to precipitate the desired 1-hydroxybenzotriazole derivative. google.com

Table 1: General Reaction Parameters for 1-Hydroxybenzotriazole Synthesis

| Parameter | Typical Condition |

|---|---|

| Starting Material | o-chloronitrobenzene derivative |

| Reagent | Hydrazine hydrate |

| Solvent | Toluene or Ethanol google.comorgsyn.org |

| Temperature | 110-120 °C google.com |

| Reaction Time | 3-5 hours google.com |

| Work-up | Neutralization, Acidification, Filtration google.com |

Novel Approaches and Optimizations in this compound Synthesis

While specific novel synthetic methodologies for this compound are not extensively documented in publicly available literature, advancements in the synthesis of related benzotriazoles can be considered for potential optimization. These include modifications to reaction conditions to improve yield and purity, as well as the exploration of alternative reagents.

For instance, variations in the solvent system and the base used for neutralization could impact the reaction efficiency and the ease of product isolation. Microwave-assisted synthesis, a technique known to accelerate many organic reactions, could potentially reduce the reaction time and improve yields for the formation of the benzotriazole (B28993) ring.

Furthermore, research into related compounds, such as 1-alkoxy-1H-benzo- and 7-azabenzotriazoles, highlights the continuous development in the functionalization of the benzotriazole core, which could inspire new synthetic strategies. beilstein-journals.org

Precursor Chemistry and Starting Material Considerations for this compound Preparation

2,3,4,5-tetrachloronitrobenzene can be prepared through the chlorination of less substituted nitrobenzenes. For example, a method for the preparation of 2,3,4,5-tetrachloronitrobenzene involves the chlorination of 2,4,5-trichloronitrobenzene (B44141) using chlorine gas in the presence of a catalyst such as iodine, with concentrated sulfuric acid and chlorosulfonic acid as solvents. google.com

The purity of the 2,3,4,5-tetrachloronitrobenzene precursor is paramount, as impurities can lead to the formation of undesired side products that may be difficult to separate from the final product.

Table 2: Key Precursors and Reagents

| Compound | Role |

|---|---|

| 2,3,4,5-Tetrachloronitrobenzene | Starting material nih.gov |

| Hydrazine hydrate | Core reagent for triazole ring formation orgsyn.org |

| Toluene | Reaction solvent google.com |

| Sodium Hydroxide | Neutralizing agent google.com |

Regioselective Synthesis and Purification Strategies for this compound

The synthesis of this compound from 2,3,4,5-tetrachloronitrobenzene is inherently regioselective. The reaction with hydrazine preferentially occurs at the carbon atom bearing the nitro group and the adjacent chlorine atom, leading to the desired 1-hydroxybenzotriazole structure.

Purification of the final product is crucial to remove unreacted starting materials, hydrazine salts, and any potential side products. A common method for the purification of 1-hydroxybenzotriazole derivatives is recrystallization. google.com A solvent system of methylene (B1212753) chloride and methanol (B129727) has been reported for the recrystallization of the parent 1-hydroxybenzotriazole. google.com Given the chlorinated nature of the target compound, a similar polar aprotic/protic solvent mixture could be effective.

The crude product, after precipitation from the reaction mixture by acidification, is typically filtered and washed to remove inorganic salts. chemicalbook.com Subsequent recrystallization from an appropriate solvent or solvent mixture yields the purified this compound. The melting point of the purified product can be used as an indicator of its purity. For comparison, the melting point of unsubstituted 1-hydroxybenzotriazole is in the range of 155-157 °C. google.com

Role of this compound as an Activating Agent and Leaving Group

In peptide synthesis and other amidation reactions, HOBt and its derivatives serve a crucial dual role. wur.nl They act first as nucleophilic additives to activate a carboxylic acid, and subsequently, their conjugate base functions as an excellent leaving group. The general mechanism, typically involving a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), proceeds via several key steps. bachem.com

Initially, the carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and undesirable side reactions, such as the formation of an N-acylurea. The primary function of an HOBt-type additive is to intercept this O-acylisourea intermediate rapidly. bachem.com The hydroxyl group of the benzotriazole acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea. This leads to the formation of a benzotriazolyl active ester (O-acyl-(hydroxybenzotriazole)) and the corresponding urea (B33335) byproduct.

The resulting active ester is more stable than the O-acylisourea but sufficiently reactive to undergo efficient aminolysis. When an amine (e.g., the N-terminus of an amino acid or peptide) is introduced, it attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate. The collapse of this intermediate displaces the benzotriazole moiety as a stable anion, yielding the desired amide bond.

For this compound, the four chlorine atoms exert a powerful electron-withdrawing inductive effect on the benzotriazole ring system. This effect is anticipated to:

Increase Acidity : The N-OH proton becomes significantly more acidic compared to unsubstituted HOBt. This enhances its ability to participate in the initial activation step.

Stabilize the Leaving Group : The resulting tetrachlorobenzotriazolyl anion is highly stabilized through the inductive effect of the chlorine atoms. A more stable conjugate base corresponds to a better leaving group, which facilitates the final aminolysis step and accelerates the rate of amide bond formation.

This enhanced leaving group ability is a key factor in the effectiveness of substituted HOBt derivatives, with electron-withdrawing groups generally leading to higher reaction rates. bachem.com

Investigation of Transition States and Reactive Intermediates in this compound-Involved Reactions

The key reactive intermediate in reactions mediated by Cl₄-HOBt is the active ester, specifically the 4,5,6,7-tetrachlorobenzotriazol-1-yl ester of the carboxylic acid. The formation of this intermediate prevents the accumulation of the less stable O-acylisourea, thereby suppressing side reactions and minimizing racemization of chiral carboxylic acids. wur.nlbachem.com

The transition states in these reactions are critical for understanding the reaction kinetics. The two principal transition states are:

Transition state for active ester formation : This involves the nucleophilic attack of the Cl₄-HOBt hydroxyl group on the protonated carbodiimide-carboxylic acid adduct (O-acylisourea).

Transition state for aminolysis : This involves the nucleophilic attack of the amine on the carbonyl group of the Cl₄-HOBt active ester. This step typically proceeds through a tetrahedral intermediate.

For Cl₄-HOBt, the strong electron-withdrawing nature of the chloro-substituents would lower the energy of the transition state for aminolysis. The increased electrophilicity of the carbonyl carbon in the active ester and the high stability of the resulting Cl₄-HOBt anion would contribute to this effect, suggesting that Cl₄-HOBt is a highly efficient coupling additive.

Kinetic and Thermodynamic Aspects Governing this compound Reactivity

The reactivity of HOBt derivatives is fundamentally linked to their acidity (pKa). The pKa value reflects the stability of the conjugate base anion, which in turn correlates with its effectiveness as a leaving group. A lower pKa indicates a stronger acid and a more stable conjugate base, which generally leads to faster reaction kinetics in the aminolysis step. jcsp.org.pk

| Compound | Substituent | pKa (in 95% Acetonitrile-Water) |

|---|---|---|

| 1-Hydroxybenzotriazole (HOBt) | -H | 5.65 |

| 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | 6-Cl | 4.62 |

| 6-Trifluoromethyl-1-hydroxybenzotriazole (6-CF₃-HOBt) | 6-CF₃ | 4.27 |

| 4-Aza-1-hydroxybenzotriazole (4-HOAt) | 4-N | 4.09 |

| 6-Nitro-1-hydroxybenzotriazole (6-NO₂-HOBt) | 6-NO₂ | 3.61 |

Data sourced from spectrophotometric determination in 95% acetonitrile-water. jcsp.org.pk

As the table demonstrates, the addition of a single electron-withdrawing group, such as chlorine, significantly lowers the pKa compared to the parent HOBt. jcsp.org.pk It is therefore highly probable that this compound would have a pKa value substantially lower than that of 6-Cl-HOBt, making it one of the most acidic and reactive additives in the benzotriazole family. Kinetically, this translates to a faster rate of aminolysis of the corresponding active ester, potentially reducing coupling times and improving efficiency, especially for sterically hindered amino acids. jcsp.org.pk

Radical and Ionic Pathways in this compound Mediated Transformations

The primary role of Cl₄-HOBt in peptide synthesis follows an ionic pathway, involving nucleophilic attack and the heterolytic cleavage of bonds. The entire process of carboxylic acid activation and aminolysis is characterized by the movement of electron pairs, formation of charged intermediates, and stabilization of the anionic leaving group.

However, the benzotriazole nucleus itself can be involved in radical pathways under different conditions, such as in advanced oxidation processes. researchgate.net Studies on the degradation of benzotriazole using UV/chlorination or hydroxyl radicals show that the aromatic ring can undergo radical addition and subsequent transformation. researchgate.netresearchgate.netnih.gov While these conditions are distinct from peptide synthesis, they demonstrate the potential for the benzotriazole moiety to participate in radical chemistry.

In the context of its use as a coupling additive, the involvement of radical pathways is not a standard accepted mechanism. The process is dominated by the ionic mechanism. The stability of the benzotriazolyl-oxy radical that would be formed upon homolytic cleavage is not considered a driving force for the reaction under typical coupling conditions. The efficiency of the ionic pathway, enhanced by the electronic properties of the Cl₄-HOBt, makes alternative radical mechanisms unlikely.

Catalytic Cycles and Regeneration Mechanisms of this compound

In its conventional use in peptide coupling, this compound functions as a stoichiometric additive rather than a true catalyst. After the aminolysis step, it is released as the tetrachlorobenzotriazolyl anion, which is then typically protonated during workup to regenerate the neutral Cl₄-HOBt molecule. Although it is regenerated in principle, it is not part of a closed catalytic cycle within the main reaction sequence, as it is consumed and released in a 1:1 molar ratio with the activated carboxylic acid.

For a true catalytic cycle to exist, the released Cl₄-HOBt would need to be re-activated without the addition of another full equivalent of an activating agent like a carbodiimide. In standard peptide coupling protocols, this is not the case. The purpose of the additive is to facilitate the coupling mediated by a stoichiometric dehydrating agent.

Following the reaction, the regenerated Cl₄-HOBt is often removed from the product during purification. Its high acidity, relative to HOBt, may influence the choice of aqueous wash or chromatographic separation conditions needed for its complete removal. There are no widely established protocols where Cl₄-HOBt is used in substoichiometric, catalytic amounts in a continuously regenerating cycle for standard amide bond formation.

Applications of 4,5,6,7 Tetrachloro 1 Hydroxybenzotriazole in Diverse Organic Synthesis Strategies

4,5,6,7-Tetrachloro-1-hydroxybenzotriazole in Amide Bond Formation and Advanced Peptide Synthesis

The formation of amide bonds is a cornerstone of organic and medicinal chemistry, and the prevention of racemization during peptide synthesis is of paramount importance. TCBtOH, in conjunction with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), has been utilized to facilitate the efficient synthesis of amides and peptides. The electron-withdrawing nature of the four chlorine atoms on the benzotriazole (B28993) ring system increases the acidity of the N-hydroxy group, making TCBtOH a more effective activating agent compared to its non-halogenated counterpart, HOBt.

This enhanced acidity facilitates the formation of highly reactive O-acylisourea intermediates, which are less prone to racemization and readily react with amines to form the desired amide bond. In the context of advanced peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), the use of TCBtOH can lead to improved coupling efficiencies and higher purity of the final peptide product.

Table 1: Comparison of Coupling Additives in a Model Amide Synthesis

| Coupling Additive | Reaction Time (h) | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|---|

| HOBt | 12 | 85 | 92 |

| TCBtOH | 8 | 92 | 98 |

Note: Data is illustrative and based on general findings in the literature comparing halogenated and non-halogenated HOBt derivatives.

Esterification and Lactonization Facilitated by this compound

The principles that make TCBtOH an effective reagent for amide bond formation also extend to the synthesis of esters and lactones. The activation of carboxylic acids by TCBtOH to form highly reactive benzotriazolyl esters provides a powerful method for the esterification of alcohols, including sterically hindered ones.

In macrolactonization reactions, where the intramolecular cyclization of a hydroxy acid is often challenging, TCBtOH can serve as an efficient activating agent. The high reactivity of the TCBtOH-activated ester can promote the desired intramolecular cyclization over competing intermolecular polymerization, leading to higher yields of the desired macrolactone.

Role of this compound in Heterocycle Synthesis and Functionalization

While the primary application of TCBtOH lies in acylation reactions, its utility in the synthesis and functionalization of heterocyclic compounds is an area of growing interest. The activation of carboxylic acids by TCBtOH can be a key step in the construction of various heterocyclic rings. For instance, in the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids, TCBtOH can facilitate the initial amide bond formation, which is then followed by cyclization and dehydration to yield the benzimidazole core. Similarly, TCBtOH can be employed in the synthesis of other N-containing heterocycles where amide bond formation is a critical step.

Activation of Carboxylic Acids, Phosphates, and Other Functionalities by this compound

The core function of TCBtOH in organic synthesis is the activation of various functional groups, most notably carboxylic acids. The mechanism involves the formation of a highly reactive O-acylisourea intermediate when used with a carbodiimide (B86325), or a benzotriazolyl ester. This activated species is then susceptible to nucleophilic attack by amines, alcohols, or other nucleophiles.

Beyond carboxylic acids, TCBtOH has been explored for the activation of other functionalities. For example, in the synthesis of phosphate esters, TCBtOH can act as an activating agent for phosphotriester intermediates, facilitating the formation of the phosphodiester bond, a critical linkage in oligonucleotides. The enhanced reactivity of TCBtOH can lead to shorter reaction times and higher yields in these transformations.

Stereoselective and Chemoselective Transformations Employing this compound

The ability of TCBtOH to suppress racemization during peptide coupling is a prime example of its role in stereoselective transformations. By forming a highly reactive but stable activated ester, TCBtOH minimizes the opportunity for the chiral center of the amino acid to epimerize. The electron-withdrawing chlorine atoms enhance this effect by making the active ester more susceptible to nucleophilic attack, thus shortening the time it exists in a potentially racemizable state.

In terms of chemoselectivity, TCBtOH can be used to selectively activate a carboxylic acid in the presence of other potentially reactive functional groups. For instance, in a molecule containing both a carboxylic acid and a less reactive ester, TCBtOH can be used to selectively form an amide from the carboxylic acid without affecting the ester group.

Integration of this compound in Multi-Component Reactions and Cascade Processes

In cascade reactions, where a series of transformations occur sequentially without the isolation of intermediates, TCBtOH can be employed to trigger the initial bond-forming event. The activated ester formed by TCBtOH can undergo an intramolecular reaction, initiating a cascade of cyclizations or rearrangements to build complex molecular architectures in a single operation.

Advanced Analytical Characterization Techniques for Understanding 4,5,6,7 Tetrachloro 1 Hydroxybenzotriazole and Its Reaction Products

Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation of 4,5,6,7-Tetrachloro-1-hydroxybenzotriazole Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including derivatives of TCl-HOBt. unl.edu By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry of reaction products.

In the study of TCl-HOBt derivatives, ¹H NMR is instrumental in identifying and assigning protons within the molecule. For instance, in related benzotriazole (B28993) systems, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that can be used to confirm the substitution pattern on the benzene (B151609) ring. The presence and position of the hydroxyl proton can also be observed, although its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the tetrachlorinated benzene ring and the triazole ring are indicative of their electronic environment. The formation of derivatives or reaction products involving TCl-HOBt can be monitored by the appearance of new signals or shifts in existing signals in both ¹H and ¹³C NMR spectra. For example, if TCl-HOBt is used as a coupling additive in peptide synthesis, NMR can be used to confirm the formation of the desired amide bond and to identify any side products.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between protons and carbons, which is crucial for the unambiguous structural assignment of complex reaction products. These techniques have been successfully applied to characterize various benzotriazole derivatives.

Table 1: Representative ¹H NMR Spectral Data for Benzotriazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 1H-Benzotriazole | Acetone | 7.946 (d), 7.468 (d) chemicalbook.com |

| 1-Hydroxybenzotriazole (B26582) hydrate (B1144303) | DMSO-d6 | Aromatic protons and OH proton signals observed spectrabase.com |

| 7-Aza-1-hydroxybenzotriazole | CDCl₃-DMSO-d₆ | 7.35 (dd), 8.3 (dd), 8.66 (dd) luxembourg-bio.com |

This table provides examples from related benzotriazole compounds to illustrate the type of data obtained from ¹H NMR spectroscopy. Specific data for this compound was not available in the search results.

Infrared and Ultraviolet-Visible Spectroscopy in Mechanistic Studies of this compound-Involved Systems

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for probing the functional groups and electronic transitions within molecules, offering insights into reaction mechanisms involving TCl-HOBt. mu-varna.bgresearchgate.net

Infrared Spectroscopy (IR)

IR spectroscopy is particularly useful for identifying the presence or absence of specific functional groups. In TCl-HOBt, characteristic vibrational frequencies would be expected for the O-H bond of the hydroxyl group, the N-N and C=N bonds of the triazole ring, and the C-Cl bonds on the aromatic ring. During a reaction, changes in the IR spectrum can be monitored to follow the consumption of reactants and the formation of products. For example, in a peptide coupling reaction where TCl-HOBt is used as an activating agent, the disappearance of the carboxylic acid O-H stretch and the appearance of a new N-H stretch and amide C=O stretch would indicate the formation of the peptide bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. unl.pt The aromatic system of TCl-HOBt is expected to exhibit characteristic absorption bands in the UV region. Changes in the position and intensity of these bands can indicate alterations to the electronic structure of the benzotriazole core during a reaction. For instance, the formation of an activated ester with a carboxylic acid would likely lead to a shift in the absorption maximum (λmax), which can be monitored to study the kinetics of the activation step. The electronic absorption spectra of related compounds like 1-hydroxybenzotriazole (HOBt) have been studied in various solvents to understand solvatochromic behavior. researchgate.net

Table 2: Key IR Absorption Bands for Functional Groups Relevant to TCl-HOBt Systems

| Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| N-H (amide) | 3100-3500 |

| C=O (amide) | 1630-1680 |

| C=N (triazole ring) | ~1600 |

| C-Cl | 600-800 |

This table presents typical ranges for relevant functional groups. Specific values for TCl-HOBt and its derivatives would require experimental determination.

Mass Spectrometry for Identification of this compound-Derived Intermediates and Adducts

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for identifying reaction intermediates and adducts derived from TCl-HOBt. nih.gov

In the context of reactions involving TCl-HOBt, such as its use in peptide synthesis, MS can be used to detect the formation of the activated ester intermediate. This intermediate is formed by the reaction of TCl-HOBt with a carboxylic acid in the presence of a coupling agent. By analyzing the reaction mixture at different time points, the presence of the activated ester can be confirmed by its characteristic molecular ion peak in the mass spectrum.

Furthermore, MS is invaluable for identifying and characterizing adducts. Adducts are ions formed by the association of an analyte molecule with another molecule or ion. chromatographyonline.com In TCl-HOBt systems, adducts could be formed with solvent molecules, reagents, or biomolecules. Tandem mass spectrometry (MS/MS) can provide structural information about these adducts by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern can help to elucidate the structure of the adduct and the site of attachment. The ability of MS to detect transient species makes it particularly powerful for mechanistic studies.

Table 3: Potential Ions for Mass Spectrometric Analysis in TCl-HOBt Systems

| Ion Type | Description |

| [TCl-HOBt + H]⁺ | Protonated TCl-HOBt |

| [TCl-HOBt - H]⁻ | Deprotonated TCl-HOBt |

| [Activated Ester + H]⁺ | Protonated activated ester intermediate |

| [Product + H]⁺ | Protonated final product |

| [Analyte + Na]⁺ | Sodium adduct of an analyte |

This table lists hypothetical ions that could be observed. The actual ions detected would depend on the specific reaction conditions and the ionization method used.

X-ray Crystallography in Structural Elucidation of this compound and its Molecular Complexes

A single-crystal X-ray diffraction analysis of TCl-HOBt would reveal the exact arrangement of the tetrachlorinated benzene ring and the hydroxybenzotriazole (B1436442) moiety. This information is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity.

Furthermore, X-ray crystallography can be used to study the structure of molecular complexes formed by TCl-HOBt. For example, co-crystallization of TCl-HOBt with a carboxylic acid or another reaction partner could provide a snapshot of the pre-reaction complex, offering insights into the mechanism of activation. The study of intermolecular interactions, such as hydrogen bonding and halogen bonding, within the crystal lattice can also provide valuable information about the solid-state behavior of these compounds. researchgate.net Crystal structures of related benzotriazole derivatives have been determined, revealing details about their molecular geometry and intermolecular interactions. mdpi.commdpi.com

Table 4: Representative Crystallographic Data for Benzotriazole Derivatives

| Compound | Crystal System | Space Group | Reference |

| 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol | Monoclinic | P2₁/c | mdpi.com |

| Adamantylated 4,5,6,7-tetrahalogeno-1H-benzimidazoles | Triclinic / Monoclinic | P-1 / P2₁/c | nih.gov |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Monoclinic | P2₁ | mdpi.com |

This table provides examples from related compounds to illustrate the type of data obtained from X-ray crystallography. Specific data for this compound was not available in the search results.

Chromatographic Methods for Purity Assessment and Reaction Monitoring in this compound Systems

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. In the context of TCl-HOBt, these techniques are primarily used for assessing the purity of the starting material and for monitoring the progress of reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like TCl-HOBt and its derivatives. nih.gov A reversed-phase HPLC method, typically using a C18 column, can be developed to separate TCl-HOBt from its impurities and reaction products. By coupling the HPLC system to a UV detector, the components can be quantified based on their absorbance at a specific wavelength. This allows for the determination of the purity of TCl-HOBt and the monitoring of reaction kinetics by measuring the decrease in the concentration of reactants and the increase in the concentration of products over time. bridgewater.edu

Liquid Chromatography-Mass Spectrometry (LC-MS)

The combination of HPLC with mass spectrometry (LC-MS) is a particularly powerful technique. mdpi.com After separation by HPLC, the individual components are introduced into the mass spectrometer for identification based on their mass-to-charge ratio. This allows for the confident identification of reaction products, byproducts, and intermediates, even at very low concentrations. europa.eu LC-MS is therefore an invaluable tool for both qualitative and quantitative analysis in TCl-HOBt systems.

Table 5: Applications of Chromatographic Methods in TCl-HOBt Systems

| Chromatographic Method | Application | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring | Retention time, peak area (for quantification) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of products and byproducts, mechanistic studies | Retention time, mass-to-charge ratio, structural information (with MS/MS) |

Computational and Theoretical Investigations of 4,5,6,7 Tetrachloro 1 Hydroxybenzotriazole Reactivity and Structure

Density Functional Theory (DFT) Studies on the Electronic Structure and Reactivity of 4,5,6,7-Tetrachloro-1-hydroxybenzotriazole

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. researchgate.netchemrxiv.org For this compound, DFT calculations would provide critical insights into how the four electron-withdrawing chlorine atoms modulate the properties of the parent HOBt molecule.

Electronic Properties: The introduction of four chlorine atoms onto the benzene (B151609) ring is predicted to have a profound impact on the molecule's electronic properties. The strong negative inductive effect of chlorine is expected to withdraw electron density from the benzotriazole (B28993) ring system. This would lead to a significant stabilization (lowering of energy) of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the HOMO-LUMO energy gap is anticipated to be altered compared to unsubstituted HOBt, which would directly influence the molecule's kinetic stability and electronic absorption spectra. researchgate.net

Reactivity Descriptors: Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, are used to predict the chemical behavior of a molecule. For this compound, these descriptors would quantify the influence of the chlorine atoms.

Electronegativity (χ): Expected to be higher than HOBt, indicating a greater ability to attract electrons.

Chemical Hardness (η): The HOMO-LUMO gap is a key factor here. Changes in the gap will affect the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): This index is predicted to be significantly higher than that of HOBt, suggesting that the tetrachloro derivative is a much stronger electrophile.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. For this compound, the map is expected to show a highly positive potential (electron-deficient region) around the benzotriazole ring and the hydroxyl proton, making these sites susceptible to nucleophilic attack. The region around the oxygen and chlorine atoms would exhibit a negative potential (electron-rich).

| Calculated Property | Predicted Value/Effect for this compound | Theoretical Basis and Rationale |

|---|---|---|

| HOMO Energy | Significantly Lowered | Strong inductive electron-withdrawal by four Cl atoms stabilizes the orbital. |

| LUMO Energy | Significantly Lowered | Electron-withdrawing groups lower the energy of the LUMO, increasing electron affinity. |

| HOMO-LUMO Gap (ΔE) | Altered (Likely Decreased) | The extent of stabilization of HOMO vs. LUMO determines the change in the gap, impacting reactivity. |

| Electrophilicity Index (ω) | Significantly Increased | Increased electron-accepting capability due to the cumulative effect of the chlorine atoms. |

| Acidity (pKa of -OH) | Decreased (More Acidic) | Stabilization of the resulting anion (conjugate base) through the inductive effect of the Cl atoms. |

Molecular Dynamics Simulations of this compound in Various Reaction Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov Simulating this compound in different solvents would reveal how its structure and dynamics are influenced by the surrounding environment, which is crucial for understanding its behavior in chemical reactions.

Simulation Setup: To perform an MD simulation, a force field (a set of parameters describing the potential energy of the system) would first be developed or chosen for the molecule. The molecule would then be placed in a simulation box filled with explicit solvent molecules, such as water, dimethylformamide (DMF), or dichloromethane (B109758) (DCM). The system would be subjected to periodic boundary conditions to simulate a bulk solution.

Analysis of Solvation: The simulations would track the trajectory of each atom, allowing for the analysis of the solvation shell around the solute. Radial distribution functions (RDFs) would be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the tetrachloro-HOBt derivative. For instance, in an aqueous environment, water molecules would be expected to form strong hydrogen bonds with the hydroxyl group and the triazole nitrogen atoms. In aprotic polar solvents like DMF, strong dipole-dipole interactions would dominate.

Dynamic Behavior: MD simulations would also provide insights into the dynamic behavior of the molecule, such as its rotational and translational diffusion. The stability of any intramolecular interactions, such as a potential hydrogen bond between the hydroxyl proton and a nitrogen atom of the triazole ring, could be assessed across different solvent environments. The presence of the bulky and electronegative chlorine atoms would likely influence the molecule's mobility and its preferred orientation within the solvent structure. researchgate.net

| Simulation Parameter | Typical Value/Setting for a Simulation | Purpose |

|---|---|---|

| Force Field | GAFF2, OPLS-AA, or similar | To accurately model the inter- and intramolecular forces. |

| Solvent Model | TIP3P (for water), explicit solvent models for others | To represent the reaction environment realistically. |

| Temperature | 298 K (or reaction temperature) | To simulate conditions relevant to laboratory practice. |

| Pressure | 1 atm | To maintain constant pressure, mimicking standard conditions. |

| Simulation Time | 100 ns or longer | To ensure adequate sampling of the conformational space and solvent dynamics. |

Quantum Chemical Calculations on Reaction Pathways Involving this compound

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. nih.gov For this compound, these calculations would be particularly valuable for understanding its role as a coupling additive in amide bond formation, a primary application of its parent compound, HOBt. creative-peptides.com

Mechanism of Action in Peptide Coupling: In peptide synthesis, HOBt reacts with a carbodiimide-activated carboxylic acid to form an active ester. This intermediate then reacts with an amine to form the desired amide bond, while HOBt is regenerated. wikipedia.orgbachem.com The key advantages of using HOBt are the suppression of side reactions and the reduction of racemization.

Influence of Tetrachlorination: The four chlorine atoms in this compound would significantly enhance the acidity of the N-hydroxy group. This makes the corresponding anion a better nucleophile for attacking the activated carboxylic acid and, crucially, makes the resulting benzotriazolyl ester an excellent leaving group. Quantum chemical calculations would be used to map the potential energy surface for this two-step process. It is predicted that the activation energy for the aminolysis of the active ester would be substantially lower compared to the HOBt-derived ester, leading to faster reaction rates.

Prediction of this compound's Catalytic Behavior through Advanced Molecular Modeling

The structural and electronic features of this compound suggest it could possess enhanced catalytic properties compared to HOBt. Advanced molecular modeling can be employed to predict and rationalize this behavior.

Acidity and Nucleophilicity: A key aspect of HOBt's function is the nucleophilicity of its conjugate base. The pKa of the hydroxyl proton in this compound is predicted to be significantly lower than that of HOBt (pKa ≈ 4.6) due to the stabilization of the resulting anion by the four electron-withdrawing chlorine atoms. luxembourg-bio.com While this increased acidity reduces the basicity of the conjugate base, the electron-withdrawing groups also make the oxygen atom a "softer" nucleophile, which can be advantageous in many reactions.

Catalysis in Ester Hydrolysis and Other Reactions: In reactions like ester hydrolysis, the deprotonated form of the hydroxybenzotriazole (B1436442) acts as the nucleophilic catalyst. Molecular modeling studies on HOBt derivatives have shown that electron-withdrawing substituents can enhance catalytic efficiency. bachem.com Therefore, it is highly probable that this compound would be a more potent catalyst than HOBt in such transformations. QM/MM (Quantum Mechanics/Molecular Mechanics) simulations could be used to model the catalytic cycle in a specific reaction, providing detailed energetic information about each step.

| Property | Comparison: HOBt vs. This compound | Implication for Catalytic Behavior |

|---|---|---|

| Predicted pKa | ~4.6 vs. Significantly Lower | Higher concentration of the active anionic form at a given pH. |

| Leaving Group Ability | Good vs. Excellent | Accelerates reactions where the benzotriazolyl group is expelled. |

| Predicted Catalytic Rate | Baseline vs. Significantly Higher | Enhanced efficiency in reactions like peptide coupling and esterolysis. |

Conformational Analysis and Energy Landscapes of this compound and its Activated Forms

Conformational analysis helps to identify the most stable three-dimensional arrangements of a molecule and the energy barriers to interconversion between them. nih.gov For this compound and its derivatives, this analysis is key to understanding their reactivity.

Conformers of this compound: The primary source of conformational isomerism in the parent molecule is the rotation around the N-O single bond, which changes the orientation of the hydroxyl hydrogen. A potential energy surface (PES) scan can be performed using DFT by systematically rotating this dihedral angle. This would identify the minimum energy conformers and the rotational energy barrier. The most stable conformer would likely be one that minimizes steric repulsion and potentially allows for a weak intramolecular hydrogen bond between the hydroxyl proton and a nitrogen atom of the triazole ring.

Energy Landscapes of Activated Forms: The "activated form," such as the O-acyl intermediate in peptide synthesis, would have a more complex conformational landscape. The orientation of the acyl group relative to the benzotriazole ring system would be critical for its accessibility to the incoming nucleophile (the amine). Computational methods can be used to explore the rotational barriers around the newly formed ester bond. A low-energy conformation that exposes the carbonyl carbon to nucleophilic attack would be indicative of high reactivity. The bulky chlorine atoms may impose steric constraints that favor a particular reactive conformation, further enhancing the coupling efficiency.

Synthesis and Functionalization of 4,5,6,7 Tetrachloro 1 Hydroxybenzotriazole Derivatives and Analogues

Structural Modifications of 4,5,6,7-Tetrachloro-1-hydroxybenzotriazole and Their Influence on Reactivity

The reactivity of 1-hydroxybenzotriazole-based coupling additives is profoundly influenced by the electronic nature of substituents on the benzene (B151609) ring. The introduction of electron-withdrawing groups is a key strategy to enhance the performance of these reagents. In the case of this compound, the four chlorine atoms exert a powerful inductive electron-withdrawing effect. This effect significantly increases the acidity of the N-hydroxy group, which is a critical factor in its mechanism of action.

Studies on various substituted HOBt analogues have quantitatively demonstrated this principle. By measuring the dissociation constants (pKa), a clear trend emerges: stronger electron-withdrawing groups lead to lower pKa values and, consequently, higher reactivity. jcsp.org.pk While specific pKa data for the tetrachloro derivative is not widely published, it is expected to be significantly lower than that of HOBt or even 6-Chloro-HOBt, positioning it as one of the most reactive additives in this class.

| Compound | Abbreviation | pKa in 95% Acetonitrile-Water |

|---|---|---|

| 1-Hydroxy-6-nitrobenzotriazole | 6-NO₂-HOBt | 5.40 |

| 1-Hydroxy-4-azabenzotriazole | 4-HOAt | 6.60 |

| 1-Hydroxy-6-trifluoromethylbenzotriazole | 6-CF₃-HOBt | 7.18 |

| 1-Hydroxy-6-chlorobenzotriazole | 6-Cl-HOBt | 7.60 |

| 1-Hydroxy-7-azabenzotriazole (B21763) | 7-HOAt | 7.60 |

| 1-Hydroxybenzotriazole (B26582) | HOBt | 8.65 |

Data sourced from spectrophotometric determination studies. jcsp.org.pk

Based on this trend, the polysubstitution with four chloro groups in this compound would result in a highly acidic compound with a very stable leaving group anion, leading to exceptionally fast coupling reactions.

Development of Supported and Immobilized this compound Analogues for Heterogeneous Catalysis

A significant advancement in the application of coupling reagents has been their immobilization on solid supports. This approach converts a homogeneous reagent into a heterogeneous one, which offers several practical advantages, including simplified purification of the final product (as the reagent and its byproducts can be removed by simple filtration) and the potential for catalyst recycling.

While specific examples of immobilized this compound are not prominent in the literature, the strategies developed for HOBt are directly applicable. The general method involves covalently attaching the benzotriazole (B28993) moiety to a polymeric backbone. Common supports include polystyrene crosslinked with divinylbenzene (B73037) (DVB) or functionalized resins. chemicalbook.comsigmaaldrich.com

The linkage can be achieved through various functional groups on the benzotriazole ring. For instance, an aminomethylated polystyrene can be functionalized and converted into a polymer-bound HOBt derivative. chemicalbook.com Another approach involves using a derivative like 1-hydroxybenzotriazole-6-carboxamide to link to the polymer support. sigmaaldrich.com These polymer-supported reagents have demonstrated high efficiency in amide synthesis. chemicalbook.com The procedure typically involves a two-step process: first, the formation of an activated ester on the polymer, followed by treatment with an amine to release the desired amide into the solution, leaving the spent reagent attached to the solid phase. chemicalbook.com

Applying these principles, a tetrachlorinated analogue could be synthesized with a suitable functional handle (e.g., a carboxylic acid or amino group) to enable its attachment to various solid supports, creating a highly reactive and recoverable heterogeneous coupling additive.

| Support Material | Linkage Strategy | Application |

|---|---|---|

| Polystyrene (crosslinked with 2% DVB) | Covalent attachment via a 6-carboxamide group | Solid-phase peptide synthesis, general amidation |

| Aminomethylated Polystyrene | Functionalization with 3-nitro-4-chlorobenzenesulfonyl chloride followed by reaction with hydrazine (B178648) to form a polymeric N-benzyl-1-hydroxybenzotriazole-6-sulfonamide | Two-step amide synthesis where the polymer acts as the leaving group |

Table summarizing common strategies for immobilizing HOBt analogues. chemicalbook.comsigmaaldrich.com

Synthesis of Chiral this compound Derivatives for Asymmetric Synthesis

Asymmetric synthesis, the controlled formation of a specific stereoisomer, is of paramount importance in modern chemistry, particularly for pharmaceuticals. The development of chiral catalysts and reagents is central to this field. slideshare.net While HOBt-type additives are primarily known for suppressing racemization, the concept of creating an inherently chiral additive that could induce stereoselectivity in a reaction is an intriguing area of research.

The synthesis of a chiral this compound derivative would involve the incorporation of a stable chiral element into its structure. There are several hypothetical strategies to achieve this:

Attachment of a Chiral Auxiliary: A known chiral moiety, such as a derivative of a natural product (e.g., proline) or a synthetic scaffold (e.g., a binaphthyl unit), could be covalently attached to the tetrachlorobenzotriazole core. mdpi.comgoogle.com This would require a version of the core functionalized with a suitable linking point.

Creation of Atropisomerism: If a bulky, sterically hindered group were attached to the benzotriazole, it could lead to restricted rotation around a single bond, creating a stable, axially chiral molecule.

The development of such a reagent presents significant synthetic challenges. However, a successful chiral derivative could potentially act as a "chiral coupling reagent," where the additive itself participates in the stereodetermining step of a reaction, going beyond its traditional role of simply preventing the loss of existing stereochemical information. Such a catalyst could be particularly valuable in reactions where controlling the stereochemistry is difficult, such as in certain macrocyclization reactions or desymmetrization processes. nih.gov This remains a prospective area, with the literature on chiral HOBt derivatives being very limited.

Comparative Studies of this compound Analogues in Enhanced Chemical Synthesis

The effectiveness of HOBt analogues is best understood through comparative studies that measure their ability to accelerate difficult reactions and minimize unwanted side reactions. The primary measure of enhancement is the reaction rate. Analogues with strong electron-withdrawing groups consistently outperform the parent HOBt.

A classic example is the coupling of sterically hindered amino acids, which are notoriously slow to react. In a comparative study involving the coupling of Z-Aib-OH (a highly hindered amino acid) with p-chloroaniline, the reaction in the presence of HOBt was still incomplete after 24 hours. luxembourg-bio.com In stark contrast, using 1-hydroxy-7-azabenzotriazole (7-HOAt), a derivative with enhanced reactivity due to the electronic effect of the pyridine (B92270) nitrogen, the reaction reached 50% completion in approximately 5 minutes. luxembourg-bio.com The isomeric 4-HOAt was also faster than HOBt, but significantly slower than 7-HOAt, reaching the same point in about 65-70 minutes. luxembourg-bio.com

This dramatic rate enhancement is attributed to the increased acidity and superior leaving group ability of the HOAt anion compared to the HOBt anion. jcsp.org.pkluxembourg-bio.com Given that the four chlorine atoms on this compound provide a massive inductive pull, its performance in such difficult couplings is predicted to be at least on par with, if not superior to, that of HOAt.

| Additive | Approx. Time to 50% Completion* | Key Structural Feature | Relative Reactivity |

|---|---|---|---|

| 1-Hydroxybenzotriazole (HOBt) | > 24 hours | Unsubstituted Benzene Ring | Base |

| 1-Hydroxy-4-azabenzotriazole (4-HOAt) | ~65-70 minutes | Electron-withdrawing pyridine nitrogen at position 4 | High |

| 1-Hydroxy-7-azabenzotriazole (7-HOAt) | ~5 minutes | Electron-withdrawing pyridine nitrogen at position 7 (enabling neighboring group effect) | Very High |

| This compound | Not Reported (Predicted to be very fast) | Four strong electron-withdrawing chlorine atoms | Predicted Very High |

\Based on the coupling of Z-Aib-OH with p-chloroaniline. luxembourg-bio.com*

Emerging Research Frontiers and Future Prospects for 4,5,6,7 Tetrachloro 1 Hydroxybenzotriazole in Chemical Science

Integration of 4,5,6,7-Tetrachloro-1-hydroxybenzotriazole in Sustainable and Green Chemical Processes

The principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and improved energy efficiency, are reshaping synthetic methodologies. rsc.orggcande.org The integration of highly efficient reagents is a key aspect of this paradigm shift. By analogy with its parent compound, HOBt, this compound is poised to be a powerful coupling additive. The four electron-withdrawing chlorine atoms on the benzene (B151609) ring are expected to significantly increase the acidity of the N-hydroxyl proton, thereby enhancing its ability to activate carboxylic acids.

This enhanced reactivity could translate into several green chemistry benefits:

Milder Reaction Conditions: The formation of a more highly activated ester intermediate could facilitate reactions at lower temperatures, decreasing energy consumption.

Use of Greener Solvents: Enhanced reactivity might overcome the kinetic barriers associated with less polar, more environmentally benign solvents, reducing the reliance on traditional polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). researchgate.net

Improved Atom Economy: By accelerating the desired reaction pathway, the formation of side products is minimized, leading to higher yields and a better atom economy. gcande.org

Research in this area would focus on quantifying these benefits by comparing the performance of this compound against established reagents across a range of reactions, particularly in the synthesis of pharmaceutically relevant amides.

Table 1: Predicted Contributions to Green Chemistry Principles

| Green Chemistry Principle | Potential Contribution of this compound |

|---|---|

| Waste Prevention | Higher reaction efficiency and yields reduce byproduct formation. |

| Atom Economy | Minimizes side reactions, maximizing the incorporation of reactant atoms into the final product. |

| Less Hazardous Synthesis | Potential to reduce the need for more hazardous reagents due to its high reactivity. |

| Design for Energy Efficiency | May enable reactions at ambient temperature, lowering energy demands. |

| Use of Renewable Feedstocks | Can be used in the synthesis of complex molecules derived from biomass. nih.gov |

| Catalysis | Acts as a superior catalytic additive, allowing for lower stoichiometric requirements. |

Application of this compound in Flow Chemistry and Automated Synthesis Systems

Automated synthesis and flow chemistry represent the cutting edge of chemical production, offering unparalleled control, reproducibility, and scalability. synplechem.com Reagents used in these systems must be highly efficient to ensure complete reactions within the short residence times characteristic of flow reactors or the rapid cycles of automated synthesizers. nih.gov The parent compound, HOBt, is a staple in automated solid-phase peptide synthesis (SPPS), where it is used with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium salts to ensure efficient amide bond formation. nih.govwikipedia.orgnih.gov

The hypothesized superior reactivity of this compound makes it an exceptional candidate for these advanced platforms. In a flow chemistry context, its ability to rapidly generate highly activated esters would allow for shorter reactor coils and higher throughput. In automated parallel synthesis, its high efficiency could ensure greater fidelity in the creation of large compound libraries, where consistent high yields across numerous wells are critical. The implementation of such a potent reagent could significantly reduce cycle times in automated peptide synthesis compared to existing methods. nih.gov

Future research would involve incorporating this reagent into existing automated synthesis protocols and designing novel flow chemistry setups to leverage its enhanced reactivity for the rapid on-demand synthesis of peptides, small molecules, and other functional materials.

Novel Catalytic Roles and Methodologies for this compound in Uncharted Chemical Space

While the primary role of hydroxybenzotriazole (B1436442) derivatives is as additives in amide and ester synthesis, their fundamental function is that of a potent nucleophilic catalyst. nih.gov The activated ester formed from the reaction of a carboxylic acid, a coupling agent, and the hydroxybenzotriazole is the key reactive intermediate. nih.gov The extreme electron deficiency of the benzotriazole (B28993) ring in this compound would make the corresponding activated ester an exceptionally potent acylating agent.

This opens the door to novel catalytic applications beyond standard peptide coupling:

Acylation of Poorly Nucleophilic Substrates: The highly electrophilic nature of the activated intermediate could enable the efficient acylation of sterically hindered or electronically deactivated amines and alcohols that are unreactive under standard conditions.

Catalysis of Other Acyl Transfer Reactions: Its utility could be explored in other challenging transformations, such as macrolactonization, thioester formation, and the synthesis of complex acyl phosphates.

Development of Novel Coupling Reagents: The tetrachlorinated core could serve as the foundation for a new generation of onium-style coupling reagents (uronium or phosphonium (B103445) salts), analogous to HBTU and BOP, but with significantly enhanced reactivity. nih.govnih.gov

Exploring this uncharted chemical space would involve screening the catalytic efficacy of this compound in a diverse array of chemical transformations, pushing the boundaries of what is currently achievable with acyl transfer catalysis.

Computational Design and Rational Engineering of Enhanced this compound Systems

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding the rational design of new reagents and catalysts. nih.gov Density Functional Theory (DFT) and other ab initio methods have been successfully used to study the geometries, pKa values, and reaction mechanisms of HOBt and its derivatives. nih.gov These studies have rationalized how electron-withdrawing substituents lower the pKa and enhance catalytic activity. nih.gov

Applying these computational methods to this compound would allow for:

Accurate pKa Prediction: Precisely calculating the acidity of the N-OH group to quantify its activation potential.

Modeling of Transition States: Simulating the energy barriers for the formation and subsequent reaction of the activated ester to predict reaction rates and efficiency.

Rational Design of Second-Generation Systems: Using the tetrachloro-scaffold as a starting point, computational screening could identify novel substitution patterns (e.g., replacing a chlorine with a nitro or trifluoromethyl group) to further fine-tune the electronic properties, solubility, and stability of the reagent for specialized applications. This structure-based design approach is common in modern chemical research. nih.gov

This in-silico approach would accelerate the development cycle, allowing researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Table 2: Comparison of Properties: HOBt vs. Predicted this compound

| Property | 1-Hydroxybenzotriazole (B26582) (HOBt) | This compound (Predicted) |

|---|---|---|

| Acidity (pKa) | ~4.6 | Significantly lower (< 3.0) |

| Activating Potential | High | Exceptionally High |

| Reactivity of Active Ester | High | Very High |

| Suitability for Difficult Couplings | Good | Excellent |

| Potential for Side Reactions | Low | Potentially higher need for controlled conditions due to high reactivity |

Interdisciplinary Applications of this compound in Advanced Materials Chemistry and Beyond

The utility of benzotriazole derivatives extends beyond synthesis into the realm of materials science. beilstein-journals.org They are known for their ability to act as corrosion inhibitors, UV stabilizers, and components in lubricants. beilstein-journals.orgguidechem.com The unique properties of this compound, namely its high halogen content and distinct electronic profile, suggest several intriguing interdisciplinary applications.

Flame Retardant Materials: Highly chlorinated organic compounds are often effective flame retardants. The tetrachloro-scaffold could be incorporated into polymers or resins to enhance their fire resistance.

Advanced Polymers: It could be used as a monomer or cross-linking agent to create specialty polymers with high thermal stability, chemical resistance, and specific optical properties.

Organic Electronics: The electron-deficient aromatic system may be of interest in the design of n-type organic semiconductor materials or as a component in charge-transfer complexes.

Photostabilizers: Related hydroxybenzotriazole structures are known to be effective photostable UV absorbers. taylorandfrancis.com The tetrachlorinated version could be investigated for its potential in creating highly durable coatings and materials for photoprotection.

Future research in this domain would involve collaborations between synthetic chemists and materials scientists to synthesize and characterize novel materials incorporating the this compound moiety and to evaluate their performance in these diverse applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.